Boc-gly-phe-obzl
Overview
Description
Boc-gly-phe-obzl, also known as N-tert-butoxycarbonyl-glycyl-L-phenylalanine benzyl ester, is a protected dipeptide commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus, a glycine residue, a phenylalanine residue, and a benzyl ester at the C-terminus. The Boc group is widely used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Scientific Research Applications
Boc-gly-phe-obzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions, protein folding, and structure-activity relationships.
Material Science: Peptides containing this compound are used in the development of novel biomaterials and nanomaterials.
Mechanism of Action
Target of Action
Boc-Gly-Phe-OBzl is a complex compound that is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides . The primary targets of this compound are the peptide sequences that it helps to form. These sequences can then interact with various biological targets, depending on their specific structure and composition .
Mode of Action
The compound acts as a building block in the synthesis of peptides. It is an N-terminal protected amino acid used in SPPS to make unique peptides containing glutamate benzyl ester residues . The compound’s interaction with its targets involves the formation of peptide bonds with other amino acids to create a specific peptide sequence .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis and protein production. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in various biochemical pathways, influencing processes such as enzyme activity, signal transduction, and cellular function .
Result of Action
The result of this compound’s action is the formation of specific peptide sequences. These sequences can then interact with various biological targets, leading to a range of molecular and cellular effects. For example, the peptides could act as inhibitors of certain enzymes, or they could mimic natural signaling molecules, influencing cellular behavior .
Action Environment
The action of this compound is highly dependent on the specific environmental conditions in which it is used. Factors such as pH, temperature, and the presence of other compounds can all influence its efficacy and stability. For example, in the context of peptide synthesis, the efficiency of the reaction and the stability of the resulting peptides can be influenced by factors such as the concentration of the compound, the temperature of the reaction, and the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-gly-phe-obzl typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected glycine is then coupled with phenylalanine benzyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved from the resin upon completion.
Chemical Reactions Analysis
Types of Reactions
Boc-gly-phe-obzl undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Hydrolysis: The benzyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The free amino group and carboxylic acid can participate in further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases are used for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.
Major Products Formed
Deprotection: Glycyl-L-phenylalanine benzyl ester.
Hydrolysis: Boc-glycyl-L-phenylalanine.
Coupling: Longer peptide chains depending on the reactants used.
Comparison with Similar Compounds
Boc-gly-phe-obzl can be compared with other similar compounds such as:
Boc-gly-phe-ome: Similar structure but with a methyl ester instead of a benzyl ester.
Boc-gly-phe-phe-ome: Contains an additional phenylalanine residue.
Boc-gly-phe-phe-obzl: Contains an additional phenylalanine residue and a benzyl ester.
The uniqueness of this compound lies in its specific protecting groups and the ease with which it can be incorporated into peptide synthesis protocols. The benzyl ester provides stability and can be selectively removed under mild conditions, making it a valuable intermediate in peptide synthesis.
Properties
IUPAC Name |
benzyl (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLKMXLBSHCQL-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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